2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl 4-methylbenzene-1-sulfonate
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C14H18N2O3S and a molecular weight of 294.37 g/mol . This compound is known for its versatile applications in organic synthesis and medicinal chemistry, often serving as a key intermediate in the preparation of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloroethyl 4-methylbenzenesulfonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding pyrazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrazole derivatives.
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl 4-methylbenzene-1-sulfonate
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl 4-chlorobenzene-1-sulfonate
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11-4-6-14(7-5-11)20(17,18)19-9-8-16-13(3)10-12(2)15-16/h4-7,10H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMCUVMOTJXGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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